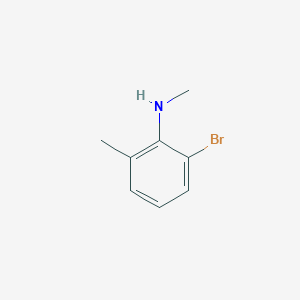
2-bromo-N,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and two methyl groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-N,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride at room temperature. Another method involves the use of mesitylene as a reaction solvent to participate in a methylation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N,6-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic Substitution: The compound can react with nucleophiles to form new derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines and other aromatic compounds.
Oxidation and Reduction: Products include quinones and reduced amines.
Aplicaciones Científicas De Investigación
2-Bromo-N,6-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Analytical Chemistry: It is used as a reagent in the determination of iodine in pharmaceuticals and food products.
Mecanismo De Acción
The mechanism of action of 2-bromo-N,6-dimethylaniline involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in coordination chemistry. Additionally, its electrophilic and nucleophilic properties enable it to undergo various chemical transformations.
Comparación Con Compuestos Similares
2-Bromo-N,6-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the bromine atom and has different reactivity and applications.
2-Bromoaniline: Lacks the dimethylamino group and has different chemical properties.
6-Bromo-N,N-dimethylaniline: Similar structure but different position of the bromine atom, leading to different reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H10BrN |
|---|---|
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
2-bromo-N,6-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |
Clave InChI |
SIYFWDFJYHFNBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


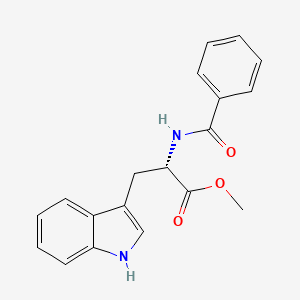

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
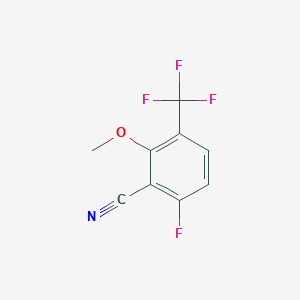
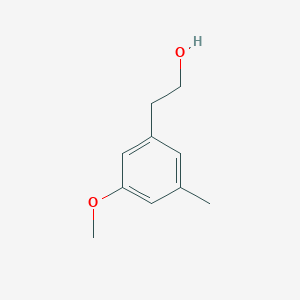
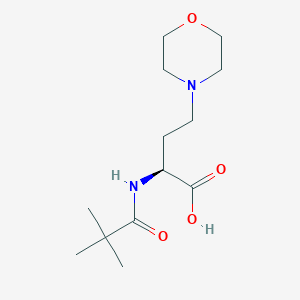
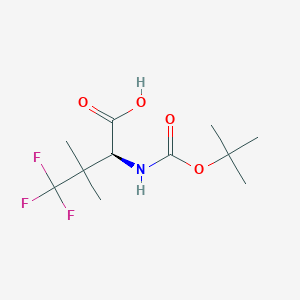




![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
